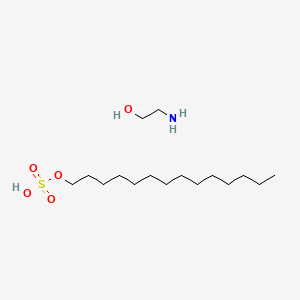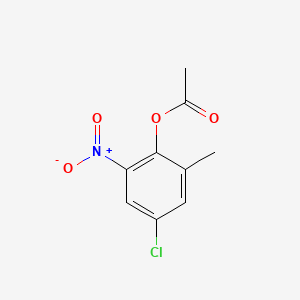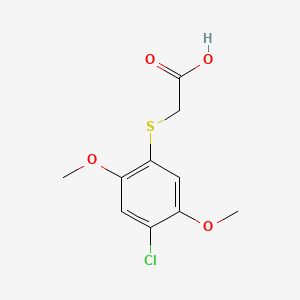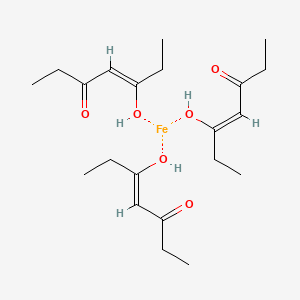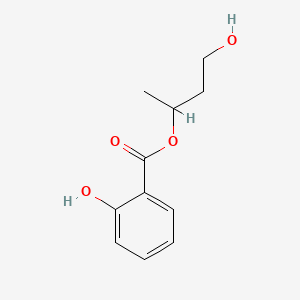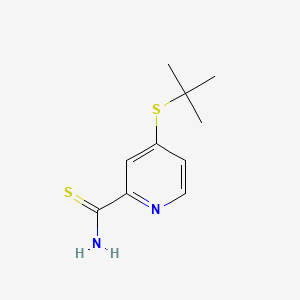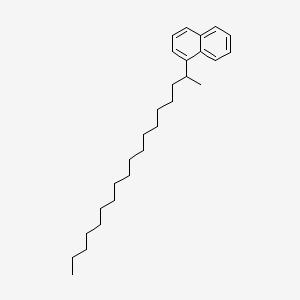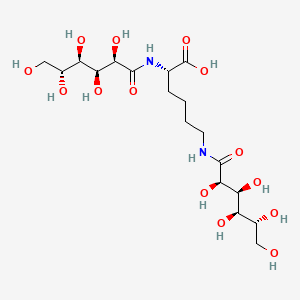
N2,N6-Di-D-gluconoyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-Di-D-gluconoyl-L-lysine is a compound with the molecular formula C18H34N2O14. It is a derivative of lysine, an essential amino acid, and is characterized by the presence of two gluconoyl groups attached to the lysine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Di-D-gluconoyl-L-lysine typically involves the reaction of L-lysine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of the gluconoyl groups to the lysine molecule. Common reagents used in this synthesis include protective groups to prevent unwanted side reactions and catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N2,N6-Di-D-gluconoyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The gluconoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the lysine molecule .
Aplicaciones Científicas De Investigación
N2,N6-Di-D-gluconoyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of N2,N6-Di-D-gluconoyl-L-lysine involves its interaction with specific molecular targets and pathways. The gluconoyl groups may play a role in modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N6-D-gluconoyl-L-lysine: A similar compound with one gluconoyl group attached to the lysine molecule.
N2-D-gluconoyl-L-lysine: Another derivative with a single gluconoyl group at a different position on the lysine molecule
Uniqueness
N2,N6-Di-D-gluconoyl-L-lysine is unique due to the presence of two gluconoyl groups, which may confer distinct chemical and biological properties compared to its mono-gluconoyl counterparts.
Propiedades
Número CAS |
94071-02-0 |
|---|---|
Fórmula molecular |
C18H34N2O14 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1 |
Clave InChI |
KIKVLMJAIJTXBU-RUGJADPBSA-N |
SMILES isomérico |
C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



